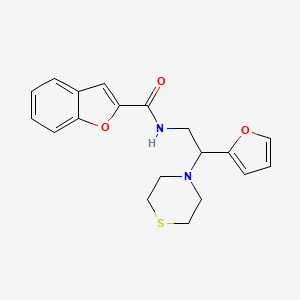

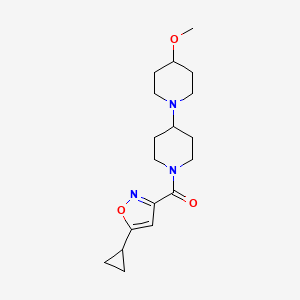

![molecular formula C24H21F3N2O3 B2963434 8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one CAS No. 728031-51-4](/img/structure/B2963434.png)

8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains an allyl group, a trifluoromethyl group, a phenyl group, a piperazino group, and a chromen-2-one group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The trifluoromethyl group is a carbon bonded to three fluorine atoms . The phenyl group is a ring of six carbon atoms, and the piperazino group is a type of diamine .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the allyl group, the trifluoromethyl group, and the amide bond . For example, the allyl group is known to participate in reactions like allylic oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the groups present in it. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .科学的研究の応用

Synthesis and Biological Activity

Synthesis and Anti-proliferative Properties : A study by Parveen et al. (2017) explored the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, demonstrating their anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. The compounds showed enhanced anti-proliferative activities, suggesting the potential of such structures in developing anticancer agents.

Microwave-Assisted Synthesis : Schmidt and Riemer (2015) detailed a microwave-promoted tandem Claisen rearrangement/Wittig olefination process to synthesize 8-allylated or prenylated coumarins, including 2H-chromen-2-ones Schmidt & Riemer, 2015. This method underscores the compound's versatility in chemical synthesis, offering a pathway to diverse chromene derivatives.

DNA Binding and Anticancer Activity : Research by Ahagh et al. (2019) on benzochromene derivatives demonstrated DNA binding capabilities and induced apoptosis in colorectal cancer cell lines. The study highlights the chromene derivative's potential in cancer therapy, particularly for colon cancer treatment.

Chemical Synthesis and Material Science

Novel Synthesis Routes for Heterocycles : Badrey and Gomha (2012) explored the synthesis of novel triazines and triazepines from chromeno-pyrimidine precursors, showcasing potential anti-tumor agents Badrey & Gomha, 2012. These findings indicate the compound's utility in developing new chemotherapeutic families.

High-Performance Thermosets : Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups, leading to thermosets with excellent thermomechanical properties Agag & Takeichi, 2003. The research underscores the compound's application in material science, particularly in creating materials with high thermal stability and mechanical strength.

特性

IUPAC Name |

8-prop-2-enyl-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O3/c1-2-5-16-6-3-7-17-14-20(23(31)32-21(16)17)22(30)29-12-10-28(11-13-29)19-9-4-8-18(15-19)24(25,26)27/h2-4,6-9,14-15H,1,5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKBADBDVQGMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

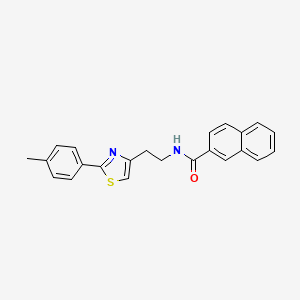

![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)

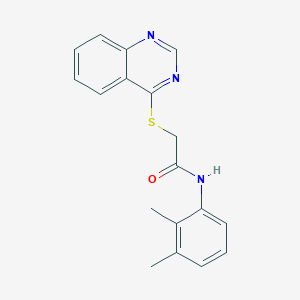

![(4-Methylthiophen-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2963357.png)

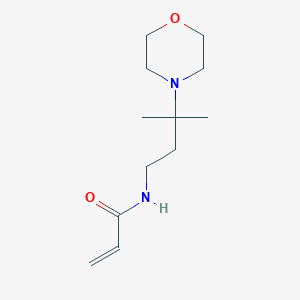

![7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2963359.png)

![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963363.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2963367.png)

![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)